molecular formula C17H22N4O B2370254 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1284271-97-1

3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2370254
CAS No.: 1284271-97-1
M. Wt: 298.39
InChI Key: UUYSUYUPTJNPDE-VCHYOVAHSA-N
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Description

3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a hydrazide group, and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropyl-1H-pyrazole-5-carbohydrazide: Lacks the benzylidene group, resulting in different chemical and biological properties.

    4-Isopropylbenzaldehyde: A precursor in the synthesis of the target compound, with distinct reactivity and applications.

    Other pyrazole derivatives: Compounds with similar core structures but different substituents, leading to varied properties and uses.

Uniqueness

3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both isopropyl and benzylidene groups, which confer specific chemical reactivity and potential biological activities. This combination of structural features distinguishes it from other pyrazole derivatives and makes it a valuable compound for research and development.

Properties

CAS No.

1284271-97-1

Molecular Formula

C17H22N4O

Molecular Weight

298.39

IUPAC Name

5-propan-2-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H22N4O/c1-11(2)14-7-5-13(6-8-14)10-18-21-17(22)16-9-15(12(3)4)19-20-16/h5-12H,1-4H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

UUYSUYUPTJNPDE-VCHYOVAHSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C

solubility

not available

Origin of Product

United States

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